molecular formula C13H7F4NO2 B7999681 2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine

2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine

Cat. No.: B7999681
M. Wt: 285.19 g/mol
InChI Key: CTTYECFFXHZOIJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine is an organic compound that features a pyridine ring substituted with a benzoyl group containing both fluoro and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-(trifluoromethoxy)benzoic acid and pyridine.

    Coupling Reaction: The benzoic acid derivative is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Acylation: The acid chloride is then reacted with pyridine in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzoyl and pyridine moieties.

    Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzoyl ring.

Scientific Research Applications

2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(3-Chloro-4-(trifluoromethoxy)benzoyl)pyridine: Contains a chloro substituent instead of a fluoro substituent.

Uniqueness

2-(3-Fluoro-4-(trifluoromethoxy)benzoyl)pyridine is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-7-8(4-5-11(9)20-13(15,16)17)12(19)10-3-1-2-6-18-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYECFFXHZOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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